(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN5O/c19-14-3-1-2-4-16(14)24-18(26)13(9-21)7-12-5-6-17(15(20)8-12)25-11-22-10-23-25/h1-8,10-11H,(H,24,26)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQWTTZIXBDUHY-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3C=NC=N3)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N3C=NC=N3)F)/C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide, with CAS Number 1223867-07-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1223867-07-9 |
| Molecular Formula | C₁₈H₁₁BrFN₅O |
| Molecular Weight | 412.2 g/mol |
Structural Characteristics
The compound features a triazole ring which is significant for its biological activity. The presence of bromine and fluorine substituents enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Triazole derivatives have been extensively studied for their antifungal properties. A study demonstrated that triazole compounds show effective inhibition against various fungi, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .
Anticonvulsant Activity
Triazole derivatives have also been explored for their anticonvulsant properties. A systematic review highlighted various triazole-containing compounds that exhibited significant anticonvulsant effects in animal models . The mechanism often involves modulation of neurotransmitter systems or inhibition of specific enzymes associated with seizure activity.
Study on Antifungal Activity
In a study focusing on the antifungal properties of triazole derivatives, compounds were tested against Candida albicans. The results indicated that modifications to the triazole ring significantly influenced antifungal potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their non-substituted counterparts .
Evaluation of Antiparasitic Effects
Another investigation assessed the antiparasitic effects of benzotriazole derivatives against Entamoeba histolytica. The study found that certain structural modifications led to improved efficacy compared to standard treatments like metronidazole . This underscores the potential of this compound in similar applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on substituent variations and their hypothesized effects on physicochemical and biological properties.
Substituent Variations on the Aromatic Rings
Key Structural Differences:
Halogen Substitution: The 2-bromophenyl group in the target compound differs from analogs with 4-bromophenyl (e.g., N-[(Z)-2-(4-bromophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide, ). The 3-fluoro substituent on the aryl ring may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)pyrrole]prop-2-enamide, ) .
Heterocyclic Moieties:
- The 1,2,4-triazol-1-yl group in the target compound contrasts with 5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl in . The sulfanylidene group introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions, while the triazol-1-yl group in the target compound is more electron-deficient, favoring π-stacking .
Backbone and Functional Group Modifications
- Cyano Group: The α-cyano substituent is conserved in multiple analogs (e.g., ).
- Amide Linkage: The N-(2-bromophenyl)amide group differs from N-(3-phenylpropyl)acrylamide derivatives (). The aromatic amide may improve rigidity and membrane permeability compared to aliphatic chains .
Hypothesized Pharmacological Implications
- Antifungal Potential: The 1,2,4-triazole ring is a hallmark of antifungal agents (e.g., Talarozole in ). The target compound’s triazole moiety may inhibit ergosterol biosynthesis, similar to azole-class antifungals .
- Agrochemical Applications: Structural parallels with flubenzimine () and flutolanil () suggest possible pesticidal activity, where halogen and triazole groups disrupt insect or fungal cell membranes .
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Nucleophilic Aromatic Substitution
The triazole ring is introduced via nucleophilic substitution on 3-fluoro-4-iodobenzaldehyde:
Procedure :
- React 3-fluoro-4-iodobenzaldehyde (1 eq) with 1,2,4-triazole (1.2 eq) in DMF at 120°C for 24 h under N₂.
- Purify by silica gel chromatography (ethyl acetate/hexane, 3:7) to yield a white solid (78% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.94 (s, 1H, triazole-H), 8.21 (s, 1H, triazole-H), 7.85–7.79 (m, 2H, Ar-H), 7.62 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H).
Formation of α-Cyanoacrylate Intermediate
Knoevenagel Condensation
Intermediate 1 undergoes condensation with cyanoacetic acid to form the α,β-unsaturated cyanoacrylate:
Procedure :
- Dissolve 3-fluoro-4-(1,2,4-triazol-1-yl)benzaldehyde (1 eq) and cyanoacetic acid (3 eq) in anhydrous acetonitrile.
- Add piperidine (0.1 eq) and reflux at 90°C for 8 h.
- Cool to room temperature, filter the precipitate, and wash with cold acetonitrile to obtain Intermediate 2 (82% yield).
Optimization :
- Solvent : Acetonitrile > DMF due to higher Z-selectivity (Z:E = 9:1 vs. 6:1).
- Catalyst : Piperidine outperforms pyridine in reaction rate (8 h vs. 12 h for completion).
Characterization :
Amidation with 2-Bromoaniline
Coupling via EDCl/HOBt
The cyanoacrylate intermediate reacts with 2-bromoaniline under mild conditions to preserve stereochemistry:
Procedure :
- Dissolve Intermediate 2 (1 eq) and 2-bromoaniline (1.2 eq) in dry DCM.
- Add EDCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq). Stir at 0°C for 1 h, then at room temperature for 12 h.
- Extract with NaHCO₃, dry over Na₂SO₄, and purify via chromatography (DCM/MeOH, 95:5) to yield the title compound (75% yield).
Stereochemical Control :
- The Z-configuration is retained due to the rigidity of the α-cyano group, which prevents isomerization during amidation.
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆): δ 163.8 (C=O), 159.2 (C≡N), 145.8 (triazole-C), 134.1 (Ar-C), 117.0 (C≡N).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed approach constructs the triazole-containing aryl group early in the synthesis:
Procedure :
- React 4-bromo-3-fluorophenylboronic acid with 1,2,4-triazole using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 80°C.
- Proceed through aldehyde formation and Knoevenagel condensation as above.
Advantages :
- Higher functional group tolerance for complex aryl boronic acids.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Suzuki Coupling | 65 |
| Knoevenagel Condensation | 78 |
| Amidation | 70 |
Challenges and Mitigation Strategies
Triazole Ring Stability
Z/E Isomerization
- Issue : Equilibrium favors E-isomer at high temperatures.
- Solution : Conduct amidation at 0–25°C and avoid strong bases.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize yield and stereoselectivity for the (Z)-isomer of this compound?
- Methodological Answer: The synthesis requires precise control of reaction conditions. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C promotes Z-isomer selectivity due to steric and electronic effects. Catalytic bases like triethylamine enhance nucleophilic substitution at the α,β-unsaturated enamide position. Post-synthesis, HPLC with a chiral column (e.g., Chiralpak IA) or ¹H NMR analysis (monitoring coupling constants for olefinic protons) confirms stereochemical purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer: Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and triazole moieties.
- Mass Spectrometry: High-resolution ESI-MS (positive mode) verifies molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Diffraction: Single-crystal analysis via SHELXL refines bond lengths/angles, resolving ambiguities in substituent positioning (e.g., bromophenyl vs. fluorophenyl orientation) .
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- Methodological Answer: IR spectroscopy identifies unique functional groups (e.g., cyano stretch at ~2200 cm⁻¹). Differential Scanning Calorimetry (DSC) measures melting points, which vary significantly with halogen substitution (e.g., bromine vs. chlorine). TLC with iodine vapor or UV visualization distinguishes Rf values influenced by the triazole group’s polarity .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on molecular geometry be resolved?
- Methodological Answer: Discrepancies between DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G*) and X-ray data often arise from crystal packing effects. Use SHELXL’s TWIN and BASF commands to refine twinned crystals, and validate with Hirshfeld surface analysis (CrystalExplorer). Compare torsion angles (e.g., C-C≡N vs. C-triazole) to identify steric distortions .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Methodological Answer: Systematically modify substituents (e.g., replace bromine with iodine or fluorine) and assess biological activity (e.g., kinase inhibition assays). Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with potency. For enantiomer-specific effects, employ chiral chromatography to isolate (Z) and (E) isomers .
Q. How can researchers address low reproducibility in synthetic yields across labs?
- Methodological Answer: Standardize protocols using Design of Experiments (DoE) to identify critical variables (e.g., solvent purity, inert gas flow rate). Implement inline FTIR or ReactIR to monitor reaction progress in real time. Cross-validate yields via interlaboratory studies using identical batches of starting materials (e.g., 3-fluoro-4-triazolylphenyl precursors) .
Q. What strategies mitigate challenges in computational docking studies involving the triazole moiety?
- Methodological Answer: The triazole’s tautomeric forms (1,2,4-triazol-1-yl vs. 1,2,3-triazol-4-yl) complicate docking. Pre-optimize ligand tautomers with Gaussian09 (M06-2X/def2-TZVP) and use flexible docking algorithms (AutoDock Vina) with explicit water models. Validate poses via molecular dynamics (GROMACS) to assess binding mode stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
